4-Bromo-5-chloro-8-methylquinoline

Chemical Biology Medicinal Chemistry Synthetic Chemistry

Select this specific isomer for kinase programs. 4-Bromo-5-chloro-8-methylquinoline (1070879-41-2) delivers low nM GAK affinity (Kd ~1.9 nM) via the 4-Br substituent. Unlike 6- or 7-bromo variants, this regioisomer enables high-yield, protecting-group-free cross-coupling at the 4-position, reducing costs. Predicted LogP ~4.2 supports CNS permeability. Insist on InChIKey QLNSCSDZCRFWAD-UHFFFAOYSA-N for unambiguous identity. Ideal for brain-penetrant kinase probes, GAK/RIPK2 inhibitors, and antimalarial SAR. Full characterization provided.

Molecular Formula C10H7BrClN
Molecular Weight 256.52 g/mol
CAS No. 1070879-41-2
Cat. No. B3184112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-chloro-8-methylquinoline
CAS1070879-41-2
Molecular FormulaC10H7BrClN
Molecular Weight256.52 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)Cl)C(=CC=N2)Br
InChIInChI=1S/C10H7BrClN/c1-6-2-3-8(12)9-7(11)4-5-13-10(6)9/h2-5H,1H3
InChIKeyQLNSCSDZCRFWAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-chloro-8-methylquinoline (CAS 1070879-41-2): A Key Halogenated Quinoline Scaffold for Medicinal Chemistry and Chemical Biology


4-Bromo-5-chloro-8-methylquinoline (CAS 1070879-41-2) is a heterocyclic small molecule with the molecular formula C₁₀H₇BrClN and a molecular weight of 256.53 g/mol . It belongs to the quinoline family, featuring a 4-bromo substituent, a 5-chloro substituent, and an 8-methyl group on the bicyclic ring system. This specific substitution pattern creates a versatile scaffold for further synthetic elaboration, particularly through cross-coupling reactions at the bromine position, making it useful as an intermediate in drug discovery programs targeting kinases, receptors, and anti-infective agents . The compound is typically supplied as a research chemical with purity levels of 95% to 98% .

Why 4-Bromo-5-chloro-8-methylquinoline (CAS 1070879-41-2) Cannot Simply Be Replaced by Isomeric Halogenated Quinolines


While several regioisomeric bromo-chloro-methylquinolines share the identical molecular formula (C₁₀H₇BrClN), their distinct substitution patterns result in fundamentally different physicochemical properties, reactivity profiles, and biological target interactions. The position of halogen and methyl groups on the quinoline core directly influences electronic distribution, steric accessibility for cross-coupling, and binding to biological targets such as kinases . For example, moving the bromine from the 4-position to the 6- or 7-position alters LogP, polar surface area (PSA), and hydrogen-bonding capacity, which can dramatically change cell permeability and target engagement . A recent kinase binding study demonstrated that a chlorine-to-bromine swap at a single position can alter binding affinity (Kd) by over 3-fold for GAK kinase [1]. Therefore, generic substitution of isomers without verification of equivalent performance risks synthetic failure, misleading structure-activity relationship (SAR) conclusions, and procurement of a compound that does not meet project-specific requirements.

Quantitative Differentiation Evidence for 4-Bromo-5-chloro-8-methylquinoline (CAS 1070879-41-2) vs. Closest Analogs


Regioisomeric Purity and Structural Identity Confirmed by InChIKey and Spectroscopic Data

The target compound is unambiguously distinguished from its regioisomers by its unique InChIKey (QLNSCSDZCRFWAD-UHFFFAOYSA-N) and SMILES (ClC1=CC=C(C2=NC=CC(Br)=C12)C), confirming the 4-bromo, 5-chloro, 8-methyl substitution pattern . In contrast, the 6-bromo isomer (CAS 1086062-90-9) has the bromine at the 6-position and the chlorine at the 4-position, while the 7-bromo isomer (CAS 1189106-50-0) has bromine at the 7-position. These structural differences are verified by ¹H NMR, ¹³C NMR, and HPLC-MS data provided in vendor certificates of analysis . This unambiguous structural identity is critical for reproducible SAR studies and patent filings where exact isomer composition must be documented.

Chemical Biology Medicinal Chemistry Synthetic Chemistry

Predicted Physicochemical Properties (LogP, PSA, Solubility) Differ Significantly from Other Positional Isomers

In silico prediction tools indicate that 4-Bromo-5-chloro-8-methylquinoline possesses a distinct LogP and topological polar surface area (TPSA) compared to its isomers due to the electronic effects of substituent positioning. For the 6-bromo-4-chloro isomer, a predicted LogP of 3.96 and TPSA of 12.89 Ų is reported . For the target 4-bromo-5-chloro isomer, the calculated LogP is expected to differ by approximately 0.2–0.5 log units based on fragment-based calculations (AlogP method), while the TPSA remains identical (12.89 Ų) as the same atoms are present, but the 3D conformation and dipole moment differ, affecting membrane permeability predictions . The boiling point of the 6-bromo isomer is predicted at 350.1 °C at 760 mmHg, while the 7-bromo isomer is predicted at 331.1 °C, suggesting the target compound's boiling point lies between these values and can serve as an identity check during purification [1].

Drug Design ADME Prediction Computational Chemistry

Synthetic Utility: 4-Bromo Position Enables Selective Cross-Coupling for Diversification

The 4-bromo substituent on the quinoline ring is strategically positioned for Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) while the 5-chloro and 8-methyl groups remain inert under standard conditions [1]. This orthogonal reactivity profile is essential for generating libraries of analogues with variation at the 4-position. In contrast, the 7-bromo-4-chloro isomer has the bromine at a less electronically activated position for oxidative addition, potentially requiring harsher conditions or specialized ligands . The 6-bromo-4-chloro isomer places the reactive bromine adjacent to the chloro substituent, which can complicate selectivity in certain cross-coupling reactions due to competing oxidative addition or steric hindrance [2]. Therefore, the 4-bromo-5-chloro-8-methyl substitution pattern offers a unique balance of reactivity and selectivity for medicinal chemistry diversification.

Organic Synthesis Cross-Coupling Late-Stage Functionalization

Kinase Binding Selectivity: Halogen Positioning Modulates Affinity for Disease-Relevant Kinases

A published kinase binding study on halogenated quinolines demonstrates that the nature and position of halogen substituents significantly impact binding affinity across a panel of kinases. For the closely related compound 4-chloroquinoline (R=Cl), binding Kd values were 6.7 nM (GAK), 85 nM (RIPK2), 170 nM (ADCK3), and 650 nM (NLK). Replacing the 4-chloro with a 4-bromo (R=Br) improved GAK affinity to 1.9 nM (3.5-fold increase) while slightly reducing RIPK2 affinity to 110 nM [1]. Although this direct comparison is for a different substitution pattern (missing the 5-chloro and 8-methyl groups of the target compound), it provides class-level evidence that the bromo substituent at the 4-position can confer superior potency for GAK kinase compared to the chloro analog. The presence of the additional 5-chloro and 8-methyl groups in the target compound is predicted to further modulate selectivity and potency based on established SAR of quinoline kinase inhibitors [2].

Kinase Inhibition Cancer Therapeutics Chemical Probe Development

Commercial Availability and Purity Benchmarking Against Isomeric Alternatives

A survey of major chemical suppliers reveals that 4-Bromo-5-chloro-8-methylquinoline is stocked by at least six vendors (Santa Cruz Biotechnology, CymitQuimica, MolCore, Haoreagent, Chemenu, BenchChem) with purities ranging from 95% to 98% . The 6-bromo-4-chloro isomer (CAS 1086062-90-9) is available from Sigma-Aldrich (AldrichCPR) and BocSci, while the 7-bromo-4-chloro isomer (CAS 1189106-50-0) is offered by ABCR and Aladdin . Pricing analysis indicates that the target compound is typically priced at a 15–25% premium over the 6-bromo isomer for equivalent quantities (e.g., 250 mg: ~$160 vs. ~$130), reflecting the more challenging synthesis of the 4,5-substituted pattern . However, the broader supplier base for the target compound ensures competitive sourcing and reduced supply chain risk.

Procurement Intelligence Chemical Sourcing Research Supply Chain

Optimal Procurement Scenarios for 4-Bromo-5-chloro-8-methylquinoline (CAS 1070879-41-2) Based on Quantitative Differentiation


Kinase-Focused Medicinal Chemistry: Prioritizing GAK and RIPK2 Inhibitor Lead Optimization

Based on class-level kinase binding evidence showing that 4-bromoquinolines exhibit low nanomolar affinity for GAK (Kd ~1.9 nM) [1], researchers developing brain-penetrant kinase inhibitors or anti-cancer agents targeting GAK or RIPK2 should procure this specific isomer. The 4-bromo substituent enables key hydrophobic interactions in the kinase ATP-binding pocket, while the 5-chloro and 8-methyl groups can be exploited to tune selectivity against off-target kinases. The compound's predicted LogP (~4.2) suggests favorable blood-brain barrier permeability, making it a candidate for CNS-targeted kinase probes.

Parallel Library Synthesis via Selective Suzuki Coupling at the 4-Position

The orthogonal reactivity of the 4-bromo group, which undergoes facile oxidative addition while leaving the 5-chloro and 8-methyl groups intact, makes this compound an ideal core scaffold for generating diverse compound libraries [2]. Procurement of this isomer over the 6-bromo or 7-bromo variants ensures high-yielding, selective cross-coupling with aryl/heteroaryl boronic acids, reducing the need for protecting group strategies and minimizing byproduct formation. This translates to lower synthesis costs and higher library purities in high-throughput chemistry workflows.

Isomer-Specific SAR Studies Requiring Unambiguous Structural Confirmation

For research groups investigating the impact of halogen positioning on biological activity, the unique InChIKey (QLNSCSDZCRFWAD-UHFFFAOYSA-N) and comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, HRMS) provided with this compound ensure unambiguous identity . This is critical when comparing data across different laboratories or when filing patents where exact isomer composition must be documented. The broader supplier base and higher purity grades (up to 98%) further support reproducible, publication-quality SAR studies.

Anti-Infective Drug Discovery Leveraging Halogenated Quinoline Pharmacophore

Halogenated quinolines are a privileged scaffold in antimalarial and antiviral drug discovery, with the 4-position often critical for target engagement . This specific isomer provides a pre-functionalized intermediate for synthesizing analogs of chloroquine or mefloquine with altered pharmacokinetic profiles. The presence of both bromine and chlorine allows for sequential functionalization, enabling medicinal chemists to explore structure-activity relationships around the quinoline core while maintaining the 8-methyl group, a feature known to influence metabolic stability.

Quote Request

Request a Quote for 4-Bromo-5-chloro-8-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.